BenchChemオンラインストアへようこそ!

2-Phenoxy-1-(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone

Medicinal Chemistry Drug Discovery Pyridazine Derivatives

This pyridazine-piperazine compound offers a unique three-module architecture—phenoxy-ethanone, piperazine linker, and pyridin-4-ylaminopyridazine—tailored for SAR-driven drug discovery. The phenoxy-ethanone tail provides a distinct diversification vector absent in methoxy-phenyl or furan-carbonyl analogs. With no public bioactivity data, it is a clean slate for in silico screening (docking, MD, pharmacophore modeling) and de novo target profiling. Procure as a core scaffold for kinase, PDE, or GPCR programs, or as a structurally matched negative control. Be prepared to establish all potency, selectivity, and ADME parameters in-house.

Molecular Formula C21H22N6O2
Molecular Weight 390.447
CAS No. 1021214-26-5
Cat. No. B2474951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenoxy-1-(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone
CAS1021214-26-5
Molecular FormulaC21H22N6O2
Molecular Weight390.447
Structural Identifiers
SMILESC1CN(CCN1C2=NN=C(C=C2)NC3=CC=NC=C3)C(=O)COC4=CC=CC=C4
InChIInChI=1S/C21H22N6O2/c28-21(16-29-18-4-2-1-3-5-18)27-14-12-26(13-15-27)20-7-6-19(24-25-20)23-17-8-10-22-11-9-17/h1-11H,12-16H2,(H,22,23,24)
InChIKeyFRDQYUDCEXKJOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Phenoxy-1-(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone (CAS 1021214-26-5): Compound Class and Key Characteristics


2-Phenoxy-1-(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone is a synthetic small molecule belonging to the pyridazine-piperazine class. Compounds in this class are widely investigated in medicinal chemistry for their ability to modulate kinase, phosphodiesterase, and G-protein-coupled receptor targets, leveraging the unique physicochemical properties of the pyridazine ring—weak basicity, high dipole moment, and dual hydrogen-bonding capacity—for molecular recognition and drug design [1]. This specific compound incorporates a phenoxy-ethanone moiety linked via a piperazine bridge to a 6-(pyridin-4-ylamino)pyridazin-3-yl scaffold, a structural motif associated with diverse pharmacological activities including anticancer, antimicrobial, and anti-inflammatory effects [1].

Why Generic Substitution of 2-Phenoxy-1-(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone with In-Class Analogs is Not Validated


Within the pyridazine-piperazine chemotype, small modifications to the phenoxy-ethanone terminus or the pyridin-4-ylamino substitution can profoundly alter target selectivity, binding kinetics, and ADME properties [1]. The pyridazine scaffold's weak basicity and hydrogen-bonding capacity make it sensitive to subtle electronic and steric changes, meaning that even closely related analogs—such as those with methoxy-phenyl or furan-carbonyl replacements—cannot be assumed to exhibit comparable biological profiles [1]. Without direct comparative pharmacological data for this compound against its nearest neighbors, procurement decisions based solely on class membership risk selecting a molecule with untested potency, selectivity, and off-target liabilities. The quantitative evidence below examines whether such differentiation data exists.

Quantitative Differentiation Evidence for 2-Phenoxy-1-(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone (CAS 1021214-26-5)


Limitation Notice: Insufficient Peer-Reviewed Comparative Data for Differential Selection

An exhaustive search of primary research papers, patents, and authoritative databases (ChEMBL, PubChem, BindingDB, DrugBank, CAS Common Chemistry) identified no head-to-head comparative pharmacological data for 2-Phenoxy-1-(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone against any defined analog. No IC50, Ki, EC50, selectivity ratio, ADME parameter, or in vivo efficacy measurement was found for this compound in any peer-reviewed publication or curated database that meets the source inclusion criteria. The molecule is primarily listed on vendor platforms excluded from this analysis. Consequently, no quantitative differentiation claim can be substantiated from primary evidence to guide scientific selection or procurement over a closely related analog.

Medicinal Chemistry Drug Discovery Pyridazine Derivatives

Class-Level Structural Differentiation: Phenoxy-Ethanone vs. Methoxy-Phenyl Analogs

The phenoxy-ethanone terminus of the target compound distinguishes it from the nearest commercially catalogued analog, 2-(4-methoxyphenyl)-1-(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone (CAS 1021262-21-4). The target compound's phenoxy group offers different hydrogen-bond acceptor geometry and lipophilicity compared to the methoxy-phenyl variant, which may lead to divergent binding modes and pharmacokinetic profiles based on general medicinal chemistry principles [1]. However, no experimental binding or functional data are available to quantify the magnitude or direction of these differences.

Structure-Activity Relationships SAR Lead Optimization

Pyridazine-Piperazine Class: Recognized Pharmacological Versatility Without Compound-Specific Validation

Pyridazine-piperazine hybrids are established as privileged scaffolds in drug discovery, with literature reporting activities spanning kinase inhibition (e.g., VEGFR, GSK-3β, ALK), antiviral effects (HRV-3), phosphodiesterase inhibition (PDE4), and antitubercular activity [1][2]. However, these activities are highly dependent on specific substitution patterns. No peer-reviewed evidence confirms that 2-Phenoxy-1-(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone exhibits any of these activities, nor at what potency or selectivity relative to well-characterized analogs within the class.

Kinase Inhibition Antimicrobial Anti-inflammatory

Appropriate Application Scenarios for 2-Phenoxy-1-(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone Based on Available Evidence


Exploratory Medicinal Chemistry and Scaffold-Hopping Programs

Given the established value of pyridazine-piperazine scaffolds in drug discovery [1], this compound may serve as a synthetic intermediate or core scaffold for structure-activity relationship (SAR) exploration. Its phenoxy-ethanone tail provides a distinct vector for diversification compared to methoxy-phenyl or furan-carbonyl analogs. However, researchers must establish all biological activity parameters de novo, as no validated potency, selectivity, or ADME data exist for this compound in the public domain.

Computational Docking and Virtual Screening Campaigns

The compound's well-defined three-module architecture (phenoxy-ethanone, piperazine linker, pyridin-4-ylaminopyridazine) makes it suitable for computational studies including molecular docking, pharmacophore modeling, and molecular dynamics simulations. The pyridazine ring's unique dipole moment and hydrogen-bonding capacity [1] can be exploited in silico before committing to costly synthesis and biological testing.

Chemical Probe Development (Requires Full De Novo Validation)

If internal high-throughput screening identifies this compound as a hit against a target of interest, it could be developed as a chemical probe. However, procurement must be accompanied by a commitment to comprehensive in-house profiling: potency determination (IC50/Ki), selectivity panels against related targets, cytotoxicity assessment, and preliminary ADME characterization. No published data can substitute for this validation effort.

Negative Control or Inactive Comparator in Assay Development

In the absence of any confirmed bioactivity, this compound could potentially serve as a structurally matched negative control for assays involving active pyridazine-piperazine analogs. Its structural similarity to potentially active congeners, combined with its uncharacterized (and potentially inactive) pharmacological profile, may make it suitable for controlling for non-specific effects in cell-based assays—though confirmation of inactivity against the specific target is essential.

Quote Request

Request a Quote for 2-Phenoxy-1-(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.